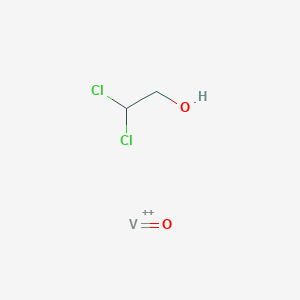

Dichloroethoxyoxovanadium (V)

Description

Overview of Vanadium in Higher Oxidation States within Chemical Research

Vanadium, a transition metal, is distinguished by its ability to exist in multiple stable oxidation states, including +2, +3, +4, and +5. udel.eduudel.edunih.govcore.ac.uk This versatility is a cornerstone of its rich and varied chemistry. In aqueous solutions, each of these oxidation states is characterized by a distinct color, making vanadium chemistry visually striking. udel.eduudel.edu The higher oxidation states of vanadium, particularly V(V), are notable for their role as oxidizing agents. udel.edu Vanadium(V) compounds are pivotal in various industrial and academic applications, most famously as catalysts. nih.gov For instance, vanadium(V) oxide is a crucial catalyst in the Contact Process for the large-scale production of sulfuric acid, a reaction that leverages the ability of vanadium oxides to undergo redox reactions. nih.gov The interconversion between vanadium's different oxidation states is a key feature of its chemistry, which has been harnessed in technologies like the vanadium redox battery, utilizing the +5/+4 and +3/+2 couples. udel.edu

The accessibility of these multiple oxidation states allows vanadium to participate in a wide array of chemical transformations, particularly in redox catalysis. nih.gov The chemistry of vanadium in its higher oxidation states is dominated by oxovanadium species, which contain a vanadium-oxygen bond. udel.edu In acidic solutions, the predominant V(V) species is the dioxovanadium(V) cation, [VO₂]⁺. nih.gov The study of these higher oxidation state vanadium compounds is a vibrant area of chemical research, with ongoing efforts to develop new catalysts and materials.

Significance of Oxovanadium(V) Complexes in Fundamental and Applied Chemistry

Oxovanadium(V) complexes, characterized by the [VO]³⁺ unit, are of significant interest in both fundamental and applied chemistry due to their diverse reactivity and structural features. researchgate.net These complexes are key players in a variety of catalytic processes, especially in oxidation reactions. chemrxiv.org Their ability to act as catalysts is often attributed to the Lewis acidic nature of the vanadium center and its capacity to participate in one-electron transfer processes. researchgate.net The coordination environment around the oxovanadium(V) core, dictated by the nature of the surrounding ligands, can be finely tuned to influence the complex's reactivity, stability, and selectivity in catalytic applications. lboro.ac.ukresearchgate.net

In the realm of organic synthesis, oxovanadium(V) complexes have been employed as catalysts for a range of transformations, including the oxidation of alcohols, sulfides, and hydrocarbons. chemrxiv.org They are also effective in more complex reactions such as oxidative C-C bond formation and the epoxidation of alkenes. wikipedia.org The mechanisms of these catalytic reactions often involve the formation of reactive intermediates where the vanadium center cycles between the +5 and +4 oxidation states. Beyond catalysis, oxovanadium(V) complexes are investigated for their relevance in bioinorganic chemistry and materials science. rsc.org For example, some oxovanadium(V) complexes have been studied as models for vanadium-dependent enzymes. udel.edu The structural diversity of these complexes, from mononuclear species to larger polyoxovanadates, further broadens their potential applications. chemrxiv.org

Positioning of Dichloroethoxyoxovanadium(V) (VO(OEt)Cl₂) within Contemporary Research

Dichloroethoxyoxovanadium(V), with the chemical formula VO(OEt)Cl₂, is a prominent example of a simple yet versatile oxovanadium(V) complex that has found a distinct niche in contemporary chemical research. americanpharmaceuticalreview.comacs.org It is recognized as a Lewis acid capable of mediating one-electron oxidation, which underpins its utility in a variety of organic transformations. researchgate.net This reagent is particularly noted for its role in oxidative aromatization and ring-opening reactions. researchgate.networktribe.com

Research has demonstrated that VO(OEt)Cl₂ can induce the dehydrogenative aromatization of α,β-unsaturated cyclohexenones to produce aryl ethyl ethers. udel.eduhuji.ac.il It has also been shown to catalyze the ring-opening oxygenation of cyclic ketones in the presence of an alcohol and oxygen, yielding keto esters or diesters. worktribe.com Furthermore, its reactivity can be enhanced by combination with other reagents like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (Me₃SiOTf), leading to more efficient oxidative transformations. huji.ac.il

In the field of polymer chemistry, Dichloroethoxyoxovanadium(V) serves as a benchmark catalyst for ethylene (B1197577) polymerization and copolymerization with α-olefins, often in conjunction with an organoaluminum co-catalyst. lboro.ac.ukresearchgate.netrsc.org Its performance is frequently used as a standard against which newly developed vanadium-based catalysts are compared. worktribe.com In materials science, VO(OEt)Cl₂ and related alkoxides are utilized as precursors in sol-gel processes for the synthesis of vanadium oxides, which are materials with interesting electronic and catalytic properties. researchgate.net The compound's utility as a precursor and catalyst highlights its established position as a valuable tool in both synthetic organic chemistry and the development of new materials.

Interactive Data Tables

Physical and Chemical Properties of Dichloroethoxyoxovanadium(V)

| Property | Value | Source(s) |

| Chemical Formula | C₂H₅Cl₂O₂V | nih.gov |

| Molecular Weight | 182.91 g/mol | nih.gov |

| Appearance | Yellow liquid | wikipedia.org |

| Boiling Point | 32-34 °C at 1 mmHg | nih.gov |

| Density | 1.47 g/cm³ at 20°C | nih.gov |

| Solubility | Soluble in most organic solvents | nih.gov |

Spectroscopic Data of Dichloroethoxyoxovanadium(V)

| Spectroscopic Technique | Observed Features | Source(s) |

| ⁵¹V NMR | The chemical shift is sensitive to the number of alkoxide and chloride ligands. The reference compound VOCl₃ is at 0 ppm, and substitution with ethoxy groups causes a significant upfield shift. | wikipedia.org |

| IR Spectroscopy | A strong absorption band characteristic of the V=O stretch is typically observed. | worktribe.com |

| Crystal Structure | While VO(OEt)Cl₂ is a liquid, related solid oxovanadium(V) complexes often exhibit distorted trigonal bipyramidal or octahedral geometries. | americanpharmaceuticalreview.comworktribe.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dichloroethanol;oxovanadium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O.O.V/c3-2(4)1-5;;/h2,5H,1H2;;/q;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXQDWMYQOVJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)O.O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2V+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724771 | |

| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-77-0 | |

| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Precursor Chemistry of Dichloroethoxyoxovanadium V

Direct Synthesis Routes to VO(OEt)Cl₂

The most direct and commonly cited method for the preparation of Dichloroethoxyoxovanadium(V) involves the reaction of vanadyl trichloride (B1173362) (VOCl₃) with ethanol (B145695). This reaction is a straightforward alcoholysis where one of the chloride ligands on the vanadium center is substituted by an ethoxy group.

This synthesis is typically carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive vanadyl trichloride. The resulting Dichloroethoxyoxovanadium(V) is a versatile starting material for the synthesis of other oxovanadium(V) complexes through further ligand exchange reactions. Another reported method involves the use of ethoxytrimethylsilane.

Precursor Chemistry in Oxovanadium(V) Complex Synthesis

The synthesis of the broader class of oxovanadium(V) complexes is not limited to starting from VO(OEt)Cl₂. A variety of vanadium precursors in both the +4 and +5 oxidation states are employed, often in conjunction with a diverse array of ligands that stabilize the resulting complexes.

Both vanadium(IV) and vanadium(V) halides are common starting points in oxovanadium(V) chemistry. Vanadyl sulfate (B86663) (VOSO₄) and bis(acetylacetonato)oxovanadium(IV) ([VO(acac)₂]) are frequently used as precursors. rsc.orgnih.gov In these cases, the synthesis of the final oxovanadium(V) complex involves an oxidation step, often occurring in situ, where the V(IV) center is oxidized to V(V). For example, oxovanadium(V) complexes have been synthesized from vanadyl sulphate (VOSO₄·xH₂O). nepjol.info Similarly, the reaction of [VO(acac)₂] with various ligands in an appropriate solvent can lead to the formation of oxovanadium(V) species. researchgate.net

Vanadium(V) halides, such as vanadyl trichloride (VOCl₃), serve as direct precursors where the vanadium is already in the desired +5 oxidation state. nih.govrsc.org These precursors are highly electrophilic and readily react with a range of nucleophilic ligands, including alcohols, amines, and Schiff bases, to yield a diverse family of oxovanadium(V) complexes. nih.govrsc.org

Alkoxide and other oxygen-donor ligands play a crucial role in the synthesis and stabilization of oxovanadium(V) complexes. researchgate.netlabinsights.nl Alkoxide ligands (RO⁻) are strong σ-donors and can also act as π-donors, which helps to stabilize the high oxidation state of the vanadium(V) center. They can be introduced through reactions with alcohols, as seen in the synthesis of VO(OEt)Cl₂, or via salt metathesis reactions using alkali metal alkoxides. rsc.org The coordination of alkoxide ligands can lead to the formation of monomeric, dimeric, or polymeric structures, depending on the steric bulk of the alkyl group and the other ligands present in the coordination sphere. rsc.org

Other oxygen-donor ligands, such as those found in acetylacetone, salicylaldehyde, and various carboxylates, are also widely employed. acs.org These ligands often form stable chelate rings with the vanadium center, enhancing the thermodynamic stability of the resulting complexes. The coordination chemistry of vanadium with oxygen-donor ligands is extensive, leading to a wide array of structures with varying coordination numbers and geometries. acs.org

Ligand Design Strategies for Related Oxovanadium(V) Complexes

The properties and reactivity of oxovanadium(V) complexes can be finely tuned through the strategic design of the coordinating ligands. Schiff base and hydrazone ligands are two prominent classes of ligands that have been extensively investigated in this context due to their synthetic versatility and ability to form stable complexes with a variety of metal ions, including vanadium.

Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, are highly versatile in coordination chemistry. researchgate.net They can be designed to be bidentate, tridentate, or tetradentate, allowing for precise control over the coordination environment of the vanadium center. oup.comacs.org In oxovanadium(V) systems, Schiff base ligands typically coordinate through the imine nitrogen and a phenolate (B1203915) or alkoxide oxygen atom. tandfonline.com The resulting complexes often exhibit distorted octahedral or square pyramidal geometries. tandfonline.com The electronic and steric properties of the Schiff base can be easily modified by changing the substituents on the aldehyde/ketone or amine precursors, which in turn influences the properties of the final oxovanadium(V) complex. researchgate.net

| Precursor | Ligand Type | Resulting Complex Type | Reference |

| VO(acac)₂ | Tridentate Schiff Base | Monomeric and Dimeric Oxovanadium(V) | acs.org |

| VOCl₃ | Tetradentate Schiff Base | Polymeric Oxovanadium(V) | oup.com |

| VOSO₄ | Bidentate Schiff Base | Mononuclear Oxovanadium(IV) (precursor to V) | nepjol.info |

Hydrazone ligands, derived from the condensation of hydrazides with aldehydes or ketones, are another important class of ligands for the synthesis of oxovanadium(V) complexes. derpharmachemica.com They can coordinate to the vanadium center in a variety of modes, often acting as dinegative tridentate ligands through phenolate, imine, and deprotonated amide donor atoms. researchgate.nettandfonline.com This coordination mode leads to the formation of stable five- and six-membered chelate rings. tandfonline.com The resulting oxovanadium(V) hydrazone complexes can be mononuclear or dinuclear, with the latter often featuring bridging methoxide (B1231860) or other small ligands. researchgate.nettandfonline.com The specific structure adopted is influenced by the reaction conditions and the nature of the hydrazone ligand. rsc.org

| Vanadium Source | Hydrazone Ligand Type | Complex Nuclearity | Reference |

| [VOSO₄]·5H₂O | Pyrazine-2-carboxylic acid hydrazide derivative | Mononuclear | derpharmachemica.com |

| Not Specified | 3-methyl-N'-[1-(2-hydroxynaphthyl)ethylidene]benzohydrazide | Dinuclear (methoxide-bridged) | tandfonline.com |

| [VO(acac)₂] | 4-methyl-N′-[(2-hydroxy-1-naphthyl)methylidene]benzohydrazide | Mononuclear | researchgate.net |

Phosphazene and Other N,O-Donor Ligand Systems

The reactivity of oxovanadium(V) precursors, particularly trichlorooxovanadium(V) (VOCl₃), with ligands containing nitrogen, oxygen, and phosphorus donor atoms provides a versatile route to a wide range of complexes.

Phosphazene Ligands: Cyclic and acyclic phosphazene ligands have been successfully utilized to synthesize stable oxovanadium(V) complexes. The reaction of trichlorooxovanadium(V) with acyclic phosphazene ligands, such as [HN(PPh₂NR)₂] (where R = Ph or SiMe₃), in a 1:1 molar ratio yields dichlorinated oxovanadium(V) species with the general formula [VOCl₂L]. tandfonline.comtandfonline.com These reactions are typically conducted in a non-polar solvent like benzene (B151609) at room temperature and proceed relatively quickly in the presence of a base, such as triethylamine, to scavenge the HCl formed during the reaction. tandfonline.com Further reaction with a second equivalent of the phosphazene ligand can lead to the substitution of another chloride, resulting in complexes of the formula [VOClL₂]. tandfonline.comtandfonline.com These products are generally green, monomeric solids that are sensitive to moisture but stable when stored under a dry atmosphere. tandfonline.com The phosphazene ligand typically acts as a bidentate donor, leading to square-pyramidal or octahedral geometries around the vanadium center. tandfonline.comtandfonline.com

Other N,O-Donor Ligands: A broad array of N,O-donor ligands, especially Schiff bases and their derivatives, have been used to create stable oxovanadium(V) complexes. While oxovanadium(IV) precursors are often used, subsequent oxidation to vanadium(V) is common, particularly in coordinating solvents like methanol (B129727). For instance, oxovanadium(IV) complexes with [NNO] donor Schiff base ligands have been observed to transform into dioxovanadium(V) complexes upon crystallization from methanolic solutions. nih.govrsc.org This transformation highlights the accessibility of the +5 oxidation state when stabilized by appropriate N,O-donor systems. nih.gov

Hydrazone ligands, another class of Schiff bases, are effective tridentate O,N,O-donors for synthesizing oxovanadium(V) compounds. semanticscholar.org The coordination environment provided by these ligands, often involving phenolate oxygen, imine nitrogen, and enolate oxygen atoms, can effectively stabilize the V(V) center.

The table below summarizes representative synthetic approaches for oxovanadium(V) complexes using these ligand systems.

| Vanadium Precursor | Ligand System | Molar Ratio (V:Ligand) | Solvent | General Product Formula | Reference |

|---|---|---|---|---|---|

| Trichlorooxovanadium(V) | Acyclic Phosphazene [HN(PPh₂NR)₂] | 1:1 | Benzene | [VOCl₂L] | tandfonline.comtandfonline.com |

| Trichlorooxovanadium(V) | Acyclic Phosphazene [HN(PPh₂NR)₂] | 1:2 | Benzene | [VOClL₂] | tandfonline.comtandfonline.com |

| Vanadyl sulfate monohydrate (VIV) | [NNO] Schiff Base | 1:1 | Methanol/Water | [VVO₂L] (after oxidation) | nih.gov |

| VO(acac)₂ (VIV) | [NNO] Schiff Base | 1:1 | Methanol | [VVO₂L] (after oxidation) | nih.gov |

Solvent Effects and Reaction Conditions in Oxovanadium(V) Synthesis

The choice of solvent and the specific reaction conditions are critically important in the synthesis of oxovanadium(V) complexes, often dictating the final product's structure, coordination number, and even the oxidation state of the vanadium center. acs.org

A primary method for the synthesis of dichloroethoxyoxovanadium(V) involves the direct reaction of vanadyl trichloride (trichlorooxovanadium(V)) with ethanol. chemicalbook.com This reaction is typically performed in a non-coordinating solvent like dichloromethane. The mixture is stirred at room temperature for a couple of hours to ensure complete conversion. chemicalbook.com The solvent's role is to facilitate the interaction between the reactants while not competing for coordination sites on the vanadium atom.

The nature of the solvent can fundamentally alter the outcome of the synthesis. acs.org Key effects include:

Coordinating vs. Non-coordinating Solvents: In polar protic solvents like methanol or ethanol, the solvent molecule can coordinate directly to the vanadium center, resulting in solvent-coordinated products. acs.org This is observed in the formation of complexes such as [VVO(L)(OMe)(MeOH)]. acs.org In contrast, using a less coordinating solvent like acetonitrile (B52724) can favor the formation of dinuclear species. acs.org

Solvent-Mediated Redox Changes: Solvents can actively participate in the reaction beyond simple solvation. Ethereal solvents such as tetrahydrofuran (B95107) (THF) can provide reducing equivalents, facilitating the formation of peroxo-vanadium(V) complexes from vanadium(IV) precursors and molecular oxygen. nih.gov In other cases, solvents like methanol can facilitate the atmospheric oxidation of V(IV) to V(V) during crystallization, a process that can occur over several days or weeks via slow evaporation. nih.govrsc.org

Reaction Conditions: Temperature and reaction time are crucial. The synthesis of phosphazene-based oxovanadium(V) complexes from VOCl₃ proceeds rapidly at room temperature. tandfonline.com The sensitivity of many vanadium precursors and products to moisture necessitates the use of dry solvents and inert atmospheres to prevent hydrolysis and the formation of undesired vanadates. tandfonline.com The presence of a base, such as triethylamine, is often required to neutralize acidic byproducts like HCl, which can prevent side reactions and drive the synthesis to completion. tandfonline.com

The following table details the influence of solvents on the synthesis of various oxovanadium complexes.

| Vanadium Precursor | Reactant/Ligand | Solvent | Key Condition | Observed Product/Effect | Reference |

|---|---|---|---|---|---|

| Trichlorooxovanadium(V) | Ethanol | Dichloromethane | Room temperature, 2h stirring | Dichloroethoxyoxovanadium(V) | chemicalbook.com |

| VO(acac)₂ | Schiff Base (H₂L) | Methanol | Room temperature | Solvent-coordinated monomer [VVO(L)(OMe)(MeOH)] | acs.org |

| VO(acac)₂ | Schiff Base (H₂L) | Acetonitrile | Room temperature | Dinuclear species | acs.org |

| [VIVO(OH)(tBu₂bpy)₂]BF₄ | O₂ | Tetrahydrofuran (THF) | Slow oxidation | Solvent participates to form oxo-peroxo V(V) complex | nih.gov |

| Trichlorooxovanadium(V) | Phosphazene | Benzene | Room temp., presence of Et₃N | Fast reaction, formation of [VOCl₂L] | tandfonline.com |

Iii. Coordination Chemistry and Advanced Structural Elucidation of Dichloroethoxyoxovanadium V and Analogues

Stereochemistry and Coordination Geometry of Oxovanadium(V) Centers

The most prevalent coordination geometry for five-coordinate oxovanadium(V) complexes is the distorted square pyramid. semanticscholar.orgresearchgate.net In this arrangement, the vanadium atom is positioned slightly above the basal plane formed by four donor atoms, with the multiply-bonded oxo ligand occupying the apical position. researchgate.net This displacement from the basal plane is a characteristic feature. semanticscholar.org

The distortion from an ideal square pyramid can be quantified using the geometry index tau (τ), which ranges from 0 for a perfect square pyramid to 1 for a perfect trigonal bipyramid. semanticscholar.org For many oxovanadium(V) complexes, the τ value indicates a structure that is significantly closer to a square pyramid. semanticscholar.org For example, in a mononuclear dioxidovanadium(V) complex with NO₄ coordination, the central vanadium atom was found to be displaced by 0.4719 Å from the basal plane, with a calculated τ index of 0.31, confirming a distorted square pyramidal environment. semanticscholar.org The V=O bond lengths are typically short, falling within the range of 1.55-1.75 Å, while the bonds to the basal ligands are longer. semanticscholar.orgresearchgate.net

Table 1: Selected Bond Lengths and Angles for a Representative Distorted Square Pyramidal Dioxidovanadium(V) Complex semanticscholar.org

| Parameter | Value |

| Bond Lengths (Å) | |

| V=O (apical) | 1.634(5) |

| V=O (basal) | 1.642(4) |

| V–O (phenol) | 1.885(5) |

| V–O (phenol) | 1.941(5) |

| V–N | 2.208(5) |

| Deviation of V from Basal Plane (Å) | 0.4719(32) |

| Geometry Index (τ) | 0.31 |

Data derived from a mononuclear dioxidovanadium(V) complex with a tridentate ligand. semanticscholar.org

While five-coordination is common, oxovanadium(V) centers readily achieve higher coordination numbers, most frequently six, resulting in a distorted octahedral geometry. semanticscholar.orgrsc.org This is often accomplished through the coordination of an additional neutral ligand, such as a solvent molecule, or through the formation of dimeric structures with bridging ligands. rsc.org In a typical distorted octahedral environment, the V=O bond remains the shortest, exerting a strong trans-influence that lengthens the bond to the ligand in the opposite (trans) position. semanticscholar.org For instance, in an oxidovanadium(V) complex with a Schiff base ligand, the axial V=O bond lengths were approximately 1.60 Å, while the V–N bond trans to it was considerably longer, in the range of 2.325–2.415 Å. semanticscholar.org

Coordination numbers greater than six are also observed. Seven-coordinate geometries, such as a distorted pentagonal-bipyramidal arrangement, have been confirmed through single-crystal X-ray diffraction. nih.gov In one such complex, the vanadium atom is coordinated to an oxo group, a peroxo group, and two different bidentate ligands. nih.gov

Table 2: Bond Parameters for a Representative Distorted Octahedral Oxovanadium(V) Complex rsc.org

| Parameter | Value |

| Coordination Environment | Distorted Octahedral |

| Ligand Coordination | Tridentate O,N,O |

| Auxiliary Ligands | Methoxo, Methanol (B129727) |

| V=O Bond Length (Å) | Typically short |

| V-O/V-N Bond Lengths (Å) | Variable, influenced by trans effect |

Structural characteristics for [VO(L)(OMe)(MeOH)] where L is a dianionic hydrazidato ligand. rsc.org

Ligand Binding Modes and Their Influence on Coordination Environment

The nature of the ligands bound to the oxovanadium(V) core is a primary determinant of the resulting coordination number and geometry. Dichloroethoxyoxovanadium (V) features simple monodentate ligands: two chloro ligands and one ethoxy ligand. In analogous systems, ligands can coordinate in various modes, profoundly influencing the final structure.

Monodentate Ligands: Simple anionic ligands like chloride (Cl⁻) and alkoxides (RO⁻) occupy single coordination sites. Their relatively small size allows for flexibility in the coordination sphere.

Bidentate and Polydentate Ligands: Chelating ligands, which bind to the metal center through two or more donor atoms, impose significant steric constraints. Schiff base ligands, for example, are common in vanadium chemistry and can be tridentate (ONO) or tetradentate (ONNO), often occupying the basal plane of a square pyramidal or the equatorial plane of an octahedral complex. semanticscholar.orgnih.gov The nitrogen atom from an azomethine group in a Schiff base ligand typically occupies a position nearly trans to the strong V=O bond.

Trans-Influence: The strong π-donor character of the oxo ligand weakens the bond to the ligand positioned directly opposite to it. This phenomenon, known as the trans-influence, results in significantly longer bond distances for the trans ligand compared to the equatorial ligands. semanticscholar.org This effect is a key feature in octahedral oxovanadium(V) complexes. semanticscholar.org

The electronic properties of the ligands also play a crucial role, affecting the charge distribution and redox potential of the metal center. nih.gov

Advanced X-ray Diffraction Techniques for Solid-State Structure Determination

The definitive elucidation of the three-dimensional atomic arrangement in crystalline solids like Dichloroethoxyoxovanadium (V) and its analogues relies heavily on X-ray diffraction methods.

Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous technique for determining the precise molecular structure of a crystalline compound. mdpi.comcarleton.edu This non-destructive method provides detailed information about unit cell dimensions, atomic coordinates, bond lengths, and bond angles. carleton.edu The process involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu

The vast majority of detailed structural data available for oxovanadium(V) analogues has been obtained through SCXRD. semanticscholar.orgrsc.orgnih.govnih.gov For example, the confirmation of the distorted pentagonal-bipyramidal geometry of an oxoperoxovanadium(V) complex was achieved through a single-crystal XRD study, which provided precise bond lengths such as V=O (1.5968 Å), V–O(peroxo) (1.8674-1.8924 Å), and V–N (2.1414 Å). nih.gov Similarly, the characterization of distorted square pyramidal and octahedral geometries in other vanadium complexes was unequivocally established using this technique. semanticscholar.orgrsc.org

Table 3: Information Obtained from Single-Crystal X-ray Diffraction

| Data Type | Description |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | Calculated distances and angles between atoms, defining the molecular geometry. carleton.edu |

| Crystal Packing | Information on intermolecular interactions and supramolecular structure. |

When suitable single crystals cannot be grown, or when confirmation of the bulk purity of a crystalline sample is needed, powder X-ray diffraction (PXRD) is an essential analytical tool. nih.govijirmf.com PXRD involves the analysis of a microcrystalline powder, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase.

In the context of coordination chemistry, PXRD is often used to:

Confirm that the structure determined from a single crystal is representative of the bulk material. nih.gov

Identify crystalline phases in a mixture.

Study materials for which single crystals are not available.

While less common for simple molecular species, PXRD is particularly vital in the study of coordination polymers, which are extended networks of metal ions linked by organic ligands. Although specific examples of Dichloroethoxyoxovanadium (V) forming coordination polymers are scarce, the technique is fundamental for characterizing the structure and phase purity of such extended inorganic-organic hybrid materials.

Solution-Phase Structural Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of vanadium complexes in solution. For Dichloroethoxyoxovanadium (V) and its analogues, multinuclear NMR, including ⁵¹V, ¹H, and ¹³C NMR, provides detailed insights into the coordination environment of the vanadium center and the conformation of its ligands.

⁵¹V NMR Spectroscopy: The ⁵¹V nucleus is highly suitable for NMR studies due to its high natural abundance (99.75%) and sensitivity. huji.ac.il Vanadium(V) complexes are diamagnetic and thus observable by high-resolution NMR, exhibiting a very wide chemical shift range that is exquisitely sensitive to the nature of the ligands attached to the vanadium center. huji.ac.ilresearchgate.net The chemical shift (δ) is particularly influenced by the electronegativity and steric bulk of the coordinated atoms.

For halo-alkoxy-oxovanadium(V) species, the ⁵¹V chemical shift is highly dependent on the ratio of chloride to alkoxide ligands. A clear trend is observed where progressive substitution of electron-withdrawing chloride ligands with electron-donating alkoxide groups results in a significant upfield shift (to more negative ppm values). This increased shielding reflects the greater electron density at the vanadium nucleus. While specific data for Dichloroethoxyoxovanadium (V) is not extensively reported, its chemical shift can be reliably predicted by comparing it to related compounds in the VOClₓ(OR)₃₋ₓ series. researchgate.net

| Compound | Predicted/Observed ⁵¹V Chemical Shift (δ, ppm) |

|---|---|

| Vanadyl Trichloride (B1173362) (VOCl₃) | 0 (Reference) |

| Dichloroethoxyoxovanadium(V) (VOCl₂(OEt)) | ~ -300 to -400 (Predicted) |

| Chlorodiethoxyoxovanadium(V) (VOCl(OEt)₂) | ~ -500 to -600 (Predicted) |

| Vanadyl Triethoxide (VO(OEt)₃) | ~ -630 |

¹H and ¹³C NMR Spectroscopy: While ⁵¹V NMR probes the metal center directly, ¹H and ¹³C NMR provide structural information about the organic ethoxy ligand. For Dichloroethoxyoxovanadium (V), the ethoxy group (-OCH₂CH₃) is expected to show characteristic signals.

In the ¹H NMR spectrum, the methylene (B1212753) protons (-OCH₂-) would appear as a quartet due to spin-spin coupling with the three adjacent methyl protons. The methyl protons (-CH₃) would correspondingly appear as a triplet from coupling to the two methylene protons. researchgate.net

In the ¹³C NMR spectrum, two distinct signals are expected for the two carbon atoms of the ethoxy ligand. koreascience.krsci-hub.se The methylene carbon (-OCH₂-), being directly attached to the electronegative oxygen, would resonate at a lower field compared to the terminal methyl carbon (-CH₃).

| Nucleus | Assignment | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -OCH₂- | 3.5 - 4.5 | Quartet (q) |

| ¹H | -CH₃ | 1.0 - 1.5 | Triplet (t) |

| ¹³C | -OCH₂- | 60 - 70 | - |

| ¹³C | -CH₃ | 15 - 25 | - |

Computational Methods in Predicting Molecular Geometries and Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool for understanding the molecular and electronic properties of vanadium complexes that may be difficult to characterize experimentally. nih.govarxiv.org These methods allow for the accurate calculation of ground-state geometries, bond energies, and spectroscopic parameters. udel.edunih.gov

Molecular Geometry Optimization: For Dichloroethoxyoxovanadium (V), DFT calculations can be employed to determine its most stable three-dimensional structure. researchgate.net By optimizing the geometry, key structural parameters such as the lengths of the V=O, V-Cl, and V-O(Et) bonds, as well as the bond angles around the central vanadium atom, can be predicted. researchgate.netnih.gov In analogous oxovanadium(V) complexes, the vanadium center typically adopts a distorted trigonal bipyramidal or square pyramidal geometry. umsl.edu DFT calculations for VOCl₂(OEt) would clarify the preferred coordination geometry, which is influenced by the steric and electronic profiles of the chloride and ethoxide ligands.

| Parameter | Typical Calculated Value Range for Analogous VO(V) Complexes (Å or °) |

|---|---|

| V=O Bond Length | 1.57 - 1.65 Å |

| V-Cl Bond Length | 2.20 - 2.35 Å |

| V-O (alkoxide) Bond Length | 1.75 - 1.85 Å |

| O=V-Cl Bond Angle | 105 - 115° |

| Cl-V-Cl Bond Angle | 110 - 125° (trigonal bipyramidal) or ~90°/180° (square pyramidal) |

| O=V-O (alkoxide) Bond Angle | 100 - 110° |

Electronic Structure Analysis: Beyond molecular geometry, DFT calculations provide profound insights into the electronic structure of the compound. scispace.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govrsc.org For oxovanadium(V) complexes, the HOMO is often associated with orbitals on the ligands (e.g., p-orbitals on oxygen and chlorine), while the LUMO is typically centered on the vanadium d-orbitals.

Furthermore, computational methods can be used to predict spectroscopic properties, including vibrational frequencies (IR spectra) and NMR chemical shifts. nih.gov The correlation between calculated and experimental NMR parameters serves as a validation of the computational model and enhances the interpretation of experimental data. udel.edunih.gov

Iv. Mechanistic Investigations and Reactivity Studies Involving Dichloroethoxyoxovanadium V

Electron Transfer Mechanisms in Oxovanadium(V)-Mediated Reactions

The core of oxovanadium(V)'s reactivity in oxidative processes lies in its ability to facilitate electron transfer. The V(V) center is readily reduced to V(IV), a stable d¹ state, through a single-electron transfer (SET) process. This V(V)/V(IV) redox couple is central to many catalytic cycles. mongoliajol.info

Lewis Acid Catalysis and Cooperative Effects in Vanadium(V) Systems

Beyond its oxidative properties, the vanadium(V) center in compounds like Dichloroethoxyoxovanadium(V) is highly electrophilic and functions as an effective Lewis acid. wikipedia.orgwikipedia.org The empty d-orbitals on the vanadium atom can accept electron pairs from Lewis basic functional groups such as carbonyls, alcohols, or ethers.

This Lewis acid activation can operate in several ways:

Substrate Activation: By coordinating to a carbonyl oxygen, the vanadium center withdraws electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Promoting Ligand Exchange: The Lewis acidity facilitates the coordination of substrates, which is the first step in many catalytic cycles, such as the alcohol oxidation described previously.

Cooperative Catalysis: In some systems, the Lewis acidity of the vanadium center can work in concert with its redox properties. For instance, the coordination of a substrate via a Lewis acid-base interaction may precede the electron transfer event, pre-organizing the reactants for optimal reactivity. Studies on related metal alkoxy halides demonstrate the complex interplay between Lewis base coordination and the stability of the metal complex. chemrxiv.org

Computational Chemistry in Elucidating Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of vanadium-catalyzed reactions. mdpi.commongoliajol.inforesearchgate.net These theoretical studies provide insights into aspects of the reaction that are often difficult or impossible to observe experimentally.

Key applications of computational chemistry in this field include:

Mechanism Validation: DFT calculations can be used to map the potential energy surface of a proposed reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable pathway and compare theoretical predictions with experimental observations. researchgate.net

Transition State Analysis: The geometry and electronic structure of transition states can be modeled to understand the key bond-forming and bond-breaking events that control the reaction's rate and selectivity.

Electronic Structure and Reactivity: Computational models help to rationalize the reactivity of different vanadium complexes. For example, they can clarify how the ligand environment (e.g., ethoxy vs. chloro ligands) influences the redox potential of the V(V)/V(IV) couple or the Lewis acidity of the metal center. mdpi.com

Spectroscopic Correlation: DFT can be used to predict spectroscopic properties (like NMR chemical shifts or vibrational frequencies) of proposed intermediates, which can then be compared to experimental spectra to confirm their existence. mongoliajol.info

Through these computational investigations, a more detailed and nuanced understanding of the factors governing the reactivity of Dichloroethoxyoxovanadium(V) and related catalysts can be achieved.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic structure and reaction mechanisms of transition metal complexes, including those of oxovanadium(V). For compounds like dichloroethoxyoxovanadium (V), DFT calculations can provide critical information on ground-state geometries, transition-state structures, and the energetics of reaction pathways.

In typical DFT studies on related oxovanadium(V) catalytic systems, such as those used in oxidation reactions, calculations are often employed to:

Determine the ground-state electronic structure: This reveals the distribution of electron density and the nature of the metal-ligand bonding, which are crucial for understanding the compound's reactivity.

Model reaction coordinates: By mapping the energy landscape of a reaction, DFT can identify the lowest-energy pathway, helping to distinguish between proposed mechanisms.

Calculate activation barriers: The energy difference between the ground state of the reactants and the transition state provides a quantitative measure of the reaction's kinetic feasibility.

For instance, in the vanadium-catalyzed oxidation of alcohols, DFT studies on model [LV(V)(O)(OR)] complexes have been instrumental in elucidating the mechanism. These studies have shown that the reaction often proceeds through a base-assisted dehydrogenation pathway. nih.gov The calculations support experimental findings by identifying a transition state where a base removes a proton from the alcohol ligand, facilitating the transfer of electrons to the vanadium center and its subsequent reduction. nih.gov

A common approach involves using a functional, such as B3LYP, with an appropriate basis set for the atoms involved. For transition metals like vanadium, effective core potentials are often used. nih.gov The table below summarizes typical parameters that would be considered in a DFT study of a reaction involving an oxovanadium(V) complex.

| Parameter | Description | Typical Application in Oxovanadium(V) Studies |

|---|---|---|

| Functional | Approximation of the exchange-correlation energy. | B3LYP, PBE0, M06 |

| Basis Set | Set of functions used to build molecular orbitals. | 6-31G(d,p) for main group elements, LANL2DZ or SDD for Vanadium |

| Solvation Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) |

| Computed Properties | Energies, geometries, vibrational frequencies, electronic properties. | Optimization of reactants, products, and transition states; calculation of reaction and activation energies. |

Quantum Chemical Studies of Reaction Intermediates

Quantum chemical calculations are invaluable for characterizing the transient species that form during a chemical reaction. For reactions involving dichloroethoxyoxovanadium (V), these methods can provide detailed information about the geometry and electronic properties of reaction intermediates and transition states, which are often difficult or impossible to observe experimentally.

In studies of related oxovanadium(V) complexes, quantum chemical methods have been used to investigate intermediates in processes like polymerization and oxidation catalysis. mdpi.comrptu.de For example, in olefin polymerization catalyzed by vanadium complexes, computational studies can model the coordination of the olefin to the vanadium center, the insertion of the olefin into a vanadium-alkyl bond, and the subsequent chain propagation steps.

Key insights gained from these studies on analogous systems include:

The nature of the active species: Calculations can help identify the true catalytic species, which may be formed in situ from the precatalyst, such as dichloroethoxyoxovanadium (V), upon interaction with a co-catalyst. mdpi.com

The geometry of intermediates: The coordination geometry around the vanadium center can change significantly during a reaction. For instance, a five-coordinate square pyramidal complex might adopt a six-coordinate octahedral geometry upon substrate binding.

Electronic effects on stability: The electronic properties of the ligands influence the stability of intermediates. The presence of electron-donating or electron-withdrawing groups can affect the electron density at the vanadium center, thereby modulating the stability of transient species.

The following table presents hypothetical intermediates that could be studied using quantum chemical methods in a reaction involving dichloroethoxyoxovanadium (V), based on known reactivity patterns of similar compounds.

| Reaction Type | Plausible Intermediate | Information from Quantum Chemical Studies |

|---|---|---|

| Olefin Polymerization | [VO(OEt)Cl2(olefin)] | Geometry of olefin coordination, bond lengths, and angles. |

| Alcohol Oxidation | [VO(OEt)Cl(OR)]+ | Electronic structure, charge distribution, and stability relative to the starting complex. |

| Ligand Exchange | [VO(OEt)Cl2(L)] (L = incoming ligand) | Associative or dissociative character of the transition state, coordination number of vanadium. |

Ligand Exchange Dynamics and Reactivity Modulation

The exchange of ligands at a metal center is a fundamental process that governs the reactivity of coordination complexes. In the case of dichloroethoxyoxovanadium (V), the lability of the ethoxy and chloro ligands plays a crucial role in its catalytic activity. The dynamics of these exchange processes can be investigated through kinetic studies, and the reactivity of the complex can be modulated by altering the electronic and steric properties of the ligands.

Ligand exchange reactions in transition metal complexes can proceed through various mechanisms, primarily categorized as associative, dissociative, or interchange pathways. libretexts.org

Associative (A) mechanism: The incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, followed by the departure of the leaving group. libretexts.org

Dissociative (D) mechanism: The leaving group first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.orgwordpress.com

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the leaving group departs in a concerted fashion, without a distinct intermediate. This can be further classified as associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bonding of the incoming and outgoing ligands in the transition state.

For d0 metal complexes like oxovanadium(V), which are coordinatively unsaturated, an associative pathway is often favored for ligand exchange. ionicviper.org The rate of ligand exchange can be influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the steric and electronic properties of the other ligands in the coordination sphere.

The reactivity of dichloroethoxyoxovanadium (V) can be modulated by the strategic choice of ancillary ligands. For example, the introduction of bulky ligands can sterically hinder the approach of substrates, thereby influencing the selectivity of a catalytic reaction. Conversely, the use of ligands with different electronic properties can alter the Lewis acidity of the vanadium center, which in turn affects its ability to activate substrates. In some vanadium-catalyzed oxidations, the rate-determining step is the initial ligand exchange between the catalyst's alkoxide ligand and the substrate alcohol. nih.gov

Vi. Theoretical and Computational Chemistry of Dichloroethoxyoxovanadium V

Electronic Structure Calculations of Oxovanadium(V) Complexes

Detailed electronic structure calculations specifically for Dichloroethoxyoxovanadium (V) are not available in the surveyed literature. However, the general approaches used for other oxovanadium(V) complexes can be described.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of vanadium complexes due to its favorable balance of computational cost and accuracy. rsc.org For a hypothetical DFT study on Dichloroethoxyoxovanadium (V), researchers would typically optimize the molecular geometry to find the lowest energy structure. This would provide key structural parameters such as bond lengths and angles. Subsequent calculations would determine properties like orbital energies (HOMO, LUMO), the distribution of electron density, and atomic charges, offering insights into the molecule's reactivity and bonding characteristics. researchgate.net For instance, DFT has been successfully used to study the redox behavior and electronic properties of various dioxovanadium(V) complexes with Schiff base ligands. researcher.life

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could, in principle, be applied to Dichloroethoxyoxovanadium (V) for more precise calculations of its electronic energy and properties. These methods are computationally more demanding and are often used to benchmark results from DFT. Ab initio calculations have been performed to study the transport properties of various vanadium oxides researchgate.net and the molecular geometry of vanadium chlorides in the gas phase. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Models

While specific modeled spectra for Dichloroethoxyoxovanadium (V) are absent from the literature, the standard computational procedures for predicting such spectra are well-documented for related compounds.

To model the infrared (IR) spectrum of Dichloroethoxyoxovanadium (V), harmonic frequency calculations would be performed on the DFT-optimized geometry. The resulting vibrational frequencies and their intensities could then be compared with experimental IR spectra to aid in the assignment of spectral bands, such as the characteristic V=O stretch. DFT has been shown to provide good agreement with experimental IR data for other dioxidovanadium(V) complexes. mongoliajol.infomongoliajol.info

The electronic or UV-Vis spectrum would typically be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. chemrxiv.org These results allow for the prediction of absorption maxima (λmax) which are crucial for understanding the photophysical properties of the compound.

Predicting NMR chemical shifts computationally involves calculating the magnetic shielding tensors for the nuclei of interest (e.g., ¹H, ¹³C, ⁵¹V). The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is a common approach. Although machine learning techniques are emerging as a rapid prediction tool for ¹H NMR shifts in organic molecules, DFT remains a standard for detailed analysis of specific organometallic compounds. nih.gov The predicted shifts for Dichloroethoxyoxovanadium (V) would be highly sensitive to the molecular geometry and electronic environment around each nucleus.

Computational Design of Novel Oxovanadium(V) Catalysts

The design of new catalysts has been revolutionized by computational methods, moving from trial-and-error experimentation to a more predictive, in-silico approach. researchgate.netrsc.org For oxovanadium(V) complexes, computational design focuses on tuning the electronic and steric environment of the vanadium center to optimize catalytic activity and selectivity for specific chemical transformations, such as oxidations and polymerizations.

The process typically begins with understanding the catalytic cycle using quantum mechanical methods like Density Functional Theory (DFT). By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and uncover the key factors that control the reaction. This knowledge allows for the rational design of new catalysts. For instance, by modifying the ligands attached to the oxovanadium(V) core, chemists can influence the catalyst's Lewis acidity, redox potential, and steric accessibility.

Virtual high-throughput screening is a key strategy in this design process. researchgate.net A large library of potential ligands is computationally generated, and their corresponding oxovanadium(V) complexes are modeled. Key performance descriptors, such as the activation energy for a desired reaction or the binding energy of a substrate, are calculated for each candidate. This allows for the rapid down-selection of the most promising candidates for experimental synthesis and testing. This synergy between computation and experimentation accelerates the discovery of novel catalysts with enhanced performance.

| Catalyst Candidate (VO(OEt)Cl(L)) | Ligand (L) | Calculated Descriptor (e.g., Activation Energy in kJ/mol) | Predicted Catalytic Activity |

|---|---|---|---|

| Candidate 1 | Chloride (Cl) | 85 | Baseline |

| Candidate 2 | Pyridine | 72 | High |

| Candidate 3 | Thiophenolate | 78 | Moderate |

| Candidate 4 | Aniline | 75 | High |

| Candidate 5 | Phenoxide | 88 | Low |

This interactive table provides a conceptual example of how computational screening might be used. By calculating a key descriptor (like activation energy), different ligands (L) can be evaluated for their potential to improve the catalytic activity of a parent compound like Dichloroethoxyoxovanadium(V).

Benchmarking and Validation of Computational Protocols for Vanadium Systems

The reliability of computational predictions is critically dependent on the chosen theoretical method and its parameters, such as the exchange-correlation functional and the basis set in DFT. Therefore, a crucial step in the computational study of vanadium systems is the benchmarking and validation of these protocols against known experimental data.

Benchmarking involves systematically testing various computational methods to determine which one most accurately reproduces experimental observations for a set of known vanadium complexes. The properties typically used for validation include:

Geometric Parameters: Comparing calculated bond lengths and angles with data from X-ray crystallography.

Spectroscopic Properties: Matching computed vibrational frequencies (IR) or electronic transitions (UV-Vis) with experimental spectra.

Energetic Properties: Comparing calculated redox potentials with electrochemical measurements or reaction enthalpies with calorimetric data.

For vanadium complexes, studies have shown that the choice of the DFT functional is particularly important. Hybrid exchange-correlation functionals, which include a portion of exact exchange from Hartree-Fock theory, often perform better than pure GGA or meta-GGA functionals. For instance, the PBE0 functional has been demonstrated to provide excellent predictions of geometrical parameters for a range of vanadium complexes. One assessment found that the PBE0 functional combined with a quadruple-zeta basis set (QZVP) yielded a mean absolute deviation (MAD) of only 0.02 Å for bond lengths compared to experimental values. Notably, using a more computationally efficient double-zeta basis set (6-31G*) with the same functional provided nearly identical accuracy, making it a practical choice for larger systems.

The validation process ensures that the selected computational protocol is robust and capable of providing reliable predictions for the specific class of molecules under investigation. This foundational step is essential before embarking on the computational design of new catalysts or the detailed mechanistic investigation of unknown reactions.

| Model Chemistry (Functional/Basis Set) | Mean Absolute Deviation (MAD) for Bond Lengths (Å) | Mean Absolute Deviation (MAD) for Bond Angles (°) | Relative Computational Cost |

|---|---|---|---|

| PBE0/6-31G | 0.021 | 1.5 | Medium |

| PBE0/QZVP | 0.020 | 1.6 | High |

| B3LYP/6-31G | 0.025 | 1.8 | Medium |

| BP86/6-31G | 0.035 | 2.5 | Low |

| mPW1B95/6-31G | 0.028 | 2.1 | High |

This interactive table presents representative data from benchmarking studies on vanadium complexes, illustrating how different DFT functionals and basis sets are evaluated based on their accuracy in reproducing experimental geometries and their associated computational cost.

Vii. Advanced Spectroscopic and Analytical Characterization Techniques for Oxovanadium V Complexes

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a fundamental tool for identifying the characteristic functional groups within a molecule. For dichloroethoxyoxovanadium(V), the key vibrational modes of interest are the V=O (vanadyl) stretching, V-Cl stretching, and the vibrations associated with the ethoxy (-OCH₂CH₃) ligand.

The V=O stretching vibration is particularly characteristic and typically appears as a strong, sharp band in the infrared (IR) spectrum and a strong, polarized band in the Raman spectrum. In analogous compounds like gaseous VOCl₃, this vibration is observed around 1035 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the vanadium center; the presence of the electron-donating ethoxy group in place of a chlorine atom is expected to slightly lower the V=O bond order and thus shift this band to a lower wavenumber compared to VOCl₃.

The V-Cl stretching vibrations are expected in the lower frequency region of the spectrum. In liquid VOCl₃, the symmetric and asymmetric V-Cl stretches are observed at 408 cm⁻¹ and 504 cm⁻¹, respectively. Similar vibrational modes are anticipated for dichloroethoxyoxovanadium(V).

The ethoxy ligand will exhibit its own characteristic vibrations, including C-H stretching, C-H bending, C-O stretching, and C-C stretching modes. These are well-established and can be compared to the spectra of other ethoxy-containing compounds.

Table 1: Vibrational Frequencies of VOCl₃ (a structural analog)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| ν(V=O) | 1035 | 1035 |

| νₐₛ(V-Cl) | 504 | 504 |

| νₛ(V-Cl) | 408 | 408 |

| δ(VCl₃) | 249 | 249 |

| ρ(VCl₃) | 165 | 165 |

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands

As a d⁰ metal center, vanadium(V) in dichloroethoxyoxovanadium(V) is not expected to exhibit d-d electronic transitions. Therefore, its UV-visible spectrum is anticipated to be dominated by intense ligand-to-metal charge transfer (LMCT) bands. These transitions involve the excitation of an electron from the filled p-orbitals of the chloride or ethoxide ligands to the empty d-orbitals of the vanadium center.

For many oxovanadium(V) complexes, these LMCT bands are typically observed in the near-UV and visible regions of the spectrum. The lower energy transitions are generally assigned to the highest occupied molecular orbitals (HOMOs) with significant contributions from the ligands. In the case of dichloroethoxyoxovanadium(V), two types of LMCT are possible: Cl → V and O(ethoxy) → V. It is expected that the ethoxy-to-vanadium charge transfer will occur at a higher energy (shorter wavelength) than the chloride-to-vanadium charge transfer due to the higher electronegativity of oxygen compared to chlorine. The spectrum of V₂O₅, for instance, shows a band gap corresponding to energies in the visible range, which is attributed to O → V charge transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For dichloroethoxyoxovanadium(V), ¹H, ¹³C, and ⁵¹V NMR would be particularly informative.

The ¹H NMR spectrum is expected to show signals corresponding to the ethoxy group. A triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons are anticipated, arising from spin-spin coupling. The chemical shifts of these protons would be influenced by the electronegative vanadium center, likely shifting them downfield compared to a simple alcohol.

The ¹³C NMR spectrum would similarly show two resonances for the methyl and methylene carbons of the ethoxy ligand. The carbon atom directly bonded to the oxygen (OCH₂) would be expected to have a larger downfield chemical shift due to its proximity to the vanadium center.

For dichloroethoxyoxovanadium(V), ³¹P NMR is not applicable as there are no phosphorus-containing ligands. However, ⁵¹V NMR would be highly diagnostic. The ⁵¹V nucleus is a quadrupolar nucleus with a natural abundance of 99.75%, making it readily observable by NMR. The chemical shift of ⁵¹V is very sensitive to the coordination environment and the nature of the ligands attached to the vanadium center. For oxovanadium(V) complexes, the ⁵¹V chemical shifts can span a wide range. In related peroxo forms of vanadium haloperoxidases, calculated ⁵¹V NMR chemical shifts show significant changes upon ligand substitution, highlighting the sensitivity of this technique.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dichloroethoxyoxovanadium(V), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

A key feature in the mass spectrum will be the isotopic pattern arising from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1.

The fragmentation of dichloroethoxyoxovanadium(V) under mass spectrometry conditions would likely proceed through the loss of neutral or radical species. Common fragmentation pathways could include the loss of a chlorine atom (Cl•), an ethoxy radical (•OCH₂CH₃), or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group. Analysis of the mass-to-charge ratios of the fragment ions can help to confirm the structure of the parent molecule. Studies on vanadium oxide clusters have shown that V-O bonds are often retained in the fragments.

Electrochemical Characterization: Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For dichloroethoxyoxovanadium(V), CV would be employed to investigate the V(V)/V(IV) redox couple. The reduction of the vanadium(V) center to vanadium(IV) is a common electrochemical process for such complexes.

The cyclic voltammogram would be expected to show a reduction wave corresponding to the V(V) + e⁻ → V(IV) process and a corresponding oxidation wave for the reverse process. The potential at which this redox event occurs is highly dependent on the solvent and the ligand environment. The presence of two chloride ligands and one ethoxy ligand will influence the electron density at the vanadium center and thus the reduction potential. In general, more electron-donating ligands stabilize the higher oxidation state, making reduction more difficult (i.e., shifting the reduction potential to more negative values). The reversibility of the V(V)/V(IV) couple can also be assessed from the CV data, providing insights into the stability of the complex in both oxidation states. For instance, cyclic voltammograms of certain oxovanadium(V) complexes show reversible or quasi-reversible redox couples attributed to single-electron transfer processes.

Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition pathways of oxovanadium(V) complexes such as dichloroethoxyoxovanadium(V). This method involves monitoring the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, air). The resulting data, typically plotted as mass versus temperature, provides valuable insights into the thermal events, such as the loss of ligands, decomposition of the organic moiety, and the formation of stable intermediates and final products.

Detailed Research Findings

While specific TGA data for dichloroethoxyoxovanadium(V) is not extensively available in the public domain, the thermal behavior of structurally related oxovanadium(V) and oxovanadium(IV) complexes provides a strong basis for understanding its expected decomposition profile. For instance, studies on related compounds reveal that thermal decomposition often proceeds in a multi-step manner.

Research on a more complex molecular precursor, [{VOCl2(CH2(COOEt)2)}4], which also contains a VOCl2 core, indicates that such compounds are effective precursors for the synthesis of vanadium oxides through thermal decomposition. The decomposition of this precursor is utilized in aerosol-assisted chemical vapor deposition (AACVD) to produce thin films of vanadium(IV) oxide (VO2) at temperatures around 550 °C researchgate.net. This suggests that the thermal decomposition of dichloroethoxyoxovanadium(V) would similarly lead to the formation of a stable vanadium oxide.

The thermal decomposition of vanadium(III) chloride oxide (VClO), though a V(III) species, also offers relevant insights. When heated in an inert atmosphere, it decomposes to vanadium(III) oxide (V2O3) and vanadium(III) chloride (VCl3) osti.gov. In the presence of oxygen, the final product is vanadium(V) oxide (V2O5) osti.gov. This underscores the tendency of vanadium oxychlorides to yield vanadium oxides upon heating, with the final oxidation state of the vanadium depending on the atmosphere.

Based on these related studies and general principles of thermal decomposition for organometallic compounds, a plausible decomposition pathway for dichloroethoxyoxovanadium(V) can be proposed. The decomposition would likely initiate with the loss of the more volatile organic ethoxy group, followed by the subsequent removal of the chloride ligands at higher temperatures. The process would culminate in the formation of a stable vanadium oxide residue.

A hypothetical, yet chemically reasonable, multi-step decomposition pathway for dichloroethoxyoxovanadium(V) in an oxidative atmosphere (like air) is outlined below. This pathway involves the initial loss of the ethyl group, followed by the elimination of chlorine, and finally the formation of vanadium(V) oxide.

Proposed Thermal Decomposition Pathway for Dichloroethoxyoxovanadium(V)

| Step | Temperature Range (°C) | Proposed Reaction | Theoretical Weight Loss (%) |

| 1 | 150 - 250 | 2 VO(OC2H5)Cl2 (s) + O2 (g) → 2 VOCl2 (s) + 2 CH3CHO (g) + 2 H2O (g) | ~24.3% |

| 2 | 250 - 400 | 2 VOCl2 (s) + O2 (g) → V2O5 (s) + 2 Cl2 (g) | ~38.8% |

| Total | ~63.1% | ||

| Residue | > 400 | V2O5 | ~36.9% |

Viii. Future Research Directions and Emerging Trends in Dichloroethoxyoxovanadium V Research

Exploration of Novel Synthetic Methodologies for Oxovanadium(V) Complexes

The synthesis of well-defined oxovanadium(V) complexes, including Dichloroethoxyoxovanadium (V), is fundamental to exploring their catalytic and material properties. Traditional synthetic routes often involve the reaction of vanadium sources like vanadyl trichloride (B1173362) with alcohols or silyl (B83357) ethers. chemicalbook.com For instance, Dichloro(ethoxy)oxovanadium(V) can be prepared by the addition of ethanol (B145695) to Vanadyl Trichloride. chemicalbook.com

Future research is geared towards the development of more sophisticated and controlled synthetic methods. A key area of interest is the design of ligands that can precisely tune the electronic and steric environment of the vanadium center. This includes the synthesis of mononuclear and dinuclear oxovanadium(V) complexes with a variety of ligands, such as Schiff bases, thiosemicarbazones, and polypyridyls. nih.gov The goal is to create complexes with enhanced stability, solubility, and catalytic activity for specific transformations. For example, the reaction of V(O)(acac)2 with oxydiacetic acid yields [V(O)(oda)(H2O)2], which can be further modified to create binuclear complexes with bridging methoxy (B1213986) groups. rsc.org The exploration of non-covalent interactions in the solid state is also gaining attention as a means to control the supramolecular structure and properties of these complexes. nih.gov

Interactive Table: Synthetic Precursors for Oxovanadium Complexes

| Precursor Compound | Reactant | Product | Reference |

| Vanadyl Trichloride (VOCl3) | Ethanol (C2H5OH) | Dichloroethoxyoxovanadium(V) (VO(OEt)Cl2) | chemicalbook.com |

| Vanadyl Trichloride (VOCl3) | Ethoxytrimethylsilane ((CH3)3SiOEt) | Dichloroethoxyoxovanadium(V) (VO(OEt)Cl2) | chemicalbook.com |

| Vanadyl Acetylacetonate (VO(acac)2) | Oxydiacetic Acid | [V(O)(oda)(H2O)2] | rsc.org |

| VIVOL precursors | Aerial Oxidation in THF with NH4PF6 | LVVO(μ-OH)OVVL | figshare.com |

Designing Sustainable and Environmentally Benign Catalytic Processes

A major driving force in modern chemistry is the development of sustainable and "green" chemical processes. Vanadium, being a relatively abundant and low-cost metal, is an attractive candidate for developing environmentally friendly catalysts. researchgate.netrsc.org Research in this area is focused on utilizing Dichloroethoxyoxovanadium (V) and other vanadium complexes in catalytic systems that employ green oxidants, such as hydrogen peroxide (H2O2), and operate under mild reaction conditions. researchgate.net

Expanding the Scope of Dichloroethoxyoxovanadium (V)-Mediated Transformations

Dichloroethoxyoxovanadium (V) and related oxovanadium(V) compounds are known to mediate a variety of organic transformations. researchgate.net A significant area of future research involves expanding the scope of these reactions to synthesize a wider range of valuable organic molecules. Vanadium complexes have proven to be effective catalysts for activating peroxides for selective oxidation of substrates like bromides, sulfides, and alkenes. epa.gov

Current research is exploring their use in C-C and C-heteroatom bond-forming reactions, polymerization catalysis, and asymmetric synthesis. The ability of oxovanadium(V) compounds to act as Lewis acids with oxidizing capabilities allows for unique reactivity, such as the one-electron oxidative desilylation of organosilicon compounds. researchgate.net There is also growing interest in the application of vanadium complexes in more complex organic syntheses, including the preparation of biologically active molecules and natural products. nih.gov The development of chiral vanadium complexes for enantioselective catalysis is a particularly active and challenging area of research.

Interactive Table: Vanadium-Catalyzed Organic Transformations

| Reaction Type | Substrate | Catalyst Type | Key Feature | Reference |

| Epoxidation | Alkenes, Allylic Alcohols | Oxovanadium(V) Complexes | High activity and selectivity | nih.govmdpi.com |

| Sulfide Oxidation | Dibenzothiophene | Oxido vanadium(V) salen/salophen complexes | Chemoselective oxidation in the presence of alkenes | researchgate.net |

| Oxidative Desilylation | Silyl enol ethers, allylic silanes | Oxovanadium(V) compounds | One-electron oxidative process | researchgate.net |

| CO2 Cycloaddition | Epoxides | Oxovanadium(IV) complexes | Forms cyclic carbonates | rsc.org |

Advanced Computational Chemistry for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding and predicting the properties and reactivity of vanadium complexes. nih.govnih.gov Future research will increasingly rely on advanced computational methods to design new vanadium-based materials and catalysts with tailored properties. nih.gov

These computational studies provide valuable insights into reaction mechanisms, electronic structures, and spectroscopic properties of vanadium complexes. acs.orgacs.org For example, DFT calculations can be used to determine the relative stability of different isomers of a complex, rationalize experimental observations, and predict the outcome of reactions. rsc.org By combining computational screening with experimental synthesis, researchers can accelerate the discovery of new catalysts and materials. acs.orgmdpi.com This synergy is crucial for designing complexes with specific catalytic activities or for developing materials with desired electronic or magnetic properties.

Integration of Machine Learning in Vanadium Complex Research

A rapidly emerging trend in chemical research is the integration of machine learning (ML) to accelerate discovery and optimization. arxiv.org In the context of vanadium chemistry, ML models are being developed to predict the catalytic performance of vanadium complexes, optimize reaction conditions, and even design new catalysts from scratch. researchgate.netresearchgate.net

By training ML models on existing experimental and computational data, researchers can identify key descriptors that influence catalytic activity. researchgate.net This data-driven approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods. researchgate.net For instance, ML models have been successfully applied to predict the reaction yield of vanadium-catalyzed epoxidation reactions with high accuracy. researchgate.net As more data becomes available, the predictive power of these models is expected to increase, paving the way for the automated design of high-performance vanadium catalysts for a wide range of applications. upenn.edumdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for Dichloroethoxyoxovanadium(V), and how can reproducibility be ensured?

- Methodological Answer : Begin with a systematic literature review using keywords like "Dichloroethoxyoxovanadium(V) synthesis," "vanadium oxychloride derivatives," and "ethoxide coordination complexes" to identify existing protocols . Prioritize peer-reviewed journals over preprint repositories. For reproducibility, document reaction parameters (e.g., solvent purity, temperature gradients, stoichiometric ratios) and validate intermediates via spectroscopic techniques (e.g., IR for V=O stretches at ~980 cm⁻¹) . Replicate published procedures with controlled variables (e.g., inert atmosphere for moisture-sensitive intermediates) and report deviations in yields or byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Dichloroethoxyoxovanadium(V)?

- Methodological Answer : Use a multi-technique approach:

- NMR : Analyze ⁵¹V NMR for chemical shifts (typically -200 to -600 ppm for vanadium(V) complexes) to confirm oxidation state and ligand environment .

- X-ray crystallography : Resolve molecular geometry to verify ethoxide and chloride coordination modes. Address crystal packing effects by comparing data with DFT-optimized structures .

- IR/Raman spectroscopy : Identify V–O, V–Cl, and V–O–C vibrational modes to corroborate ligand bonding .

Cross-reference results with computational models (e.g., DFT) to resolve ambiguities in assignment .

Q. How can researchers align studies on Dichloroethoxyoxovanadium(V) with established theoretical frameworks in coordination chemistry?

- Methodological Answer : Ground hypotheses in ligand field theory (LFT) and molecular orbital (MO) theory to explain electronic transitions or redox behavior. For example, use LFT to rationalize ligand substitution kinetics or Jahn-Teller distortions in octahedral vanadium complexes. Link experimental observations (e.g., UV-Vis absorption bands) to d-orbital splitting diagrams . Compare findings with analogous vanadium(V) systems (e.g., vanadyl acetylacetonate) to identify trends in stability or reactivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for Dichloroethoxyoxovanadium(V)-catalyzed transformations?

- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (25°C vs. 60°C), catalyst loading (1 mol% vs. 5 mol%), and solvent polarity (toluene vs. THF). Use ANOVA to identify significant interactions (e.g., solvent-catalyst synergy) and minimize confounding variables. For example, a recent study found that THF enhances ethoxide ligand lability, increasing catalytic turnover in oxidation reactions . Validate optimized conditions via triplicate runs and compare with Plackett-Burman designs for robustness .

Q. How should researchers address contradictions in reported catalytic activities of Dichloroethoxyoxovanadium(V) across studies?

- Methodological Answer : Conduct a meta-analysis of kinetic data, normalizing for assay conditions (e.g., substrate scope, O₂ pressure). Probe discrepancies using controlled experiments:

- Surface analysis : Use XPS to detect surface oxidation states or chloride leaching during catalysis .

- In-situ spectroscopy : Employ Raman or EPR to monitor active species under operational conditions .

- Computational modeling : Compare transition-state energetics for different ligand configurations (e.g., ethoxide vs. chloride dissociation pathways) .

Publish negative results and procedural limitations to clarify contextual factors (e.g., moisture sensitivity) .

Q. What strategies integrate Dichloroethoxyoxovanadium(V) into hybrid materials for advanced applications?

- Methodological Answer : Explore sol-gel synthesis to immobilize the complex on silica or MOF matrices. Characterize hybrid stability via TGA and leaching tests (ICP-MS after solvent washing). For photocatalytic applications, correlate bandgap energies (UV-DRS) with HOMO-LUMO levels calculated via DFT. Assess charge-transfer efficiency using transient absorption spectroscopy . Benchmark performance against homogeneous systems to quantify support effects .

Q. How can machine learning models predict novel reactivity patterns of Dichloroethoxyoxovanadium(V)?

- Methodological Answer : Curate a dataset of vanadium(V) complex reactivities (e.g., oxidation potentials, ligand exchange rates) from literature. Train a Random Forest or GNN model using descriptors like electronegativity, denticity, and steric parameters. Validate predictions via high-throughput screening (e.g., robotic synthesis with inline UV-Vis monitoring). Address overfitting by cross-validation with external datasets .

Methodological Guidelines

- Data Reporting : Follow CONSORT-EHEALTH standards for reproducibility: share raw spectra, crystallographic .cif files, and computational input files .

- Ethical Compliance : Disclose safety protocols for handling vanadium compounds (e.g., OSHA guidelines for heavy metal toxicity) .

- Theoretical Integration : Frame findings within broader contexts (e.g., bioinorganic relevance to vanadium-dependent enzymes) .